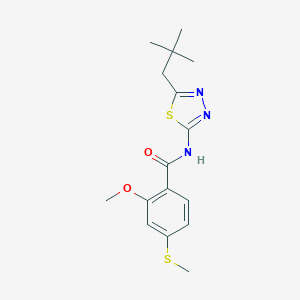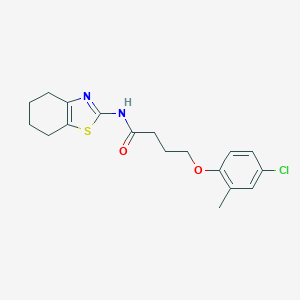![molecular formula C31H31FN2O4 B216337 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has also been used for scientific research purposes due to its potential to enhance athletic performance.
作用機序
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 acts as a PPARδ agonist, which means that it binds to and activates the PPARδ receptor. This activation leads to an increase in the expression of genes involved in lipid metabolism and energy expenditure, resulting in an increase in the use of stored fat as an energy source. It also leads to an increase in the expression of genes involved in mitochondrial biogenesis, which may contribute to the enhanced endurance performance observed in some studies.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase fatty acid oxidation, improve glucose tolerance, and reduce inflammation. In human studies, it has been shown to increase endurance performance and improve lipid profile. However, the long-term effects of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 in scientific research is its specificity for PPARδ activation, which allows for the investigation of the specific effects of PPARδ activation on various physiological processes. Additionally, its synthetic nature allows for the production of high-purity and high-yield samples for use in experiments. However, one limitation of using 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516. One area of interest is the investigation of its potential applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, and atherosclerosis. Another area of interest is the investigation of its potential for enhancing endurance performance in athletes, and the development of safer and more effective performance-enhancing drugs based on its mechanism of action. Additionally, further research is needed to determine the long-term safety and efficacy of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 in humans.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 involves several steps, including the reaction of 4-fluorobenzaldehyde with 3,4-dimethoxyphenylacetic acid to form an intermediate, which is then reacted with isobutyryl chloride to form the final product. The synthesis process has been described in detail in several scientific publications, and it has been shown to yield high purity and high yields of the compound.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 has been extensively studied for its potential applications in scientific research. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in the regulation of lipid and glucose metabolism. 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 501516 has been used in studies to investigate the effects of PPARδ activation on various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential to enhance endurance performance in athletes.
特性
製品名 |
3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
分子式 |
C31H31FN2O4 |
分子量 |
514.6 g/mol |
IUPAC名 |
9-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-5-(2-methylpropanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H31FN2O4/c1-18(2)31(36)34-25-8-6-5-7-23(25)33-24-15-21(20-11-14-27(37-3)28(17-20)38-4)16-26(35)29(24)30(34)19-9-12-22(32)13-10-19/h5-14,17-18,21,30,33H,15-16H2,1-4H3 |
InChIキー |
VWPJLJBEVRWZLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)F |
正規SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)